Tetrazolo[1,5-a]pyridine
Overview
Description
Tetrazolo[1,5-a]pyridine is a heterocyclic compound that consists of a fused tetrazole and pyridine ring.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate .
- Another efficient method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .
- Additionally, pyridine N-oxides can be converted to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides and pyridine by heating in the absence of solvent .
Industrial Production Methods:
- Industrial production methods often involve scalable reactions such as the use of pyridine N-oxides with sulfonyl azides under solvent-free conditions, which provide good yields and are more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and various halides are used for substitution reactions.
Major Products:
Mechanism of Action
Mode of Action
The mode of action of Tetrazolo[1,5-a]pyridine is primarily through its interaction with these targets. The compound’s structure allows it to bind to various receptors and enzymes, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
This compound affects several biochemical pathways. One significant pathway involves the decomposition of the compound, which follows the Avarami-Erofeve (A2) reaction pattern . The main decomposition products were N2, C2H2, and HCN according to experiments and theoretical calculations .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its potential to interact with various targets. For instance, some studies suggest that this compound derivatives can exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, thermal stability is a crucial factor for this compound. Thermogravimetric analyses indicate that this compound possesses good thermal stability .
Scientific Research Applications
Tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Tetrazolo[1,5-a]pyrazine: Another similar compound with a pyrazine ring fused to the tetrazole ring.
Uniqueness:
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDSGGQFORKTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181823 | |
Record name | Pyridotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-87-3 | |
Record name | Pyridotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrazolo[1,5-a]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrazolo[1,5-a]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrazolo[1,5-a]pyridine?
A1: this compound has the molecular formula C5H4N4 and a molecular weight of 119.12 g/mol.
Q2: What spectroscopic techniques are useful for characterizing tetrazolo[1,5-a]pyridines?
A2: Various spectroscopic techniques prove valuable for characterizing these compounds, including:* NMR Spectroscopy (1H, 13C, 15N): Provides structural information, elucidates tautomeric equilibria with 2-azidopyridines, and characterizes alkylation products. [, , , , , , ]* IR Spectroscopy: Useful for identifying characteristic functional groups, analyzing tautomeric forms, and studying matrix-isolated reaction intermediates. [, , , , , , ] * UV Spectroscopy: Used to monitor reactions and identify transient species like diazacycloheptatetraenes formed during photolysis. []* Photoelectron Spectroscopy (PES): Provides information about electronic structure and ionization potentials, and helps study gas-phase reactions and equilibria. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: Detects and characterizes reactive intermediates like nitrenes and carbenes formed during photolysis and thermolysis. [, , ]
Q3: What is the significance of the azide-tetrazole tautomerism in tetrazolo[1,5-a]pyridines?
A4: Tetrazolo[1,5-a]pyridines exist in equilibrium with their 2-azidopyridine tautomers. This tautomerism significantly influences their reactivity, with different tautomers participating in distinct reaction pathways. Factors like substituents and solvent polarity can shift this equilibrium. [, , , , , , , , ]
Q4: How can tetrazolo[1,5-a]pyridines be used to synthesize 1H-1,3-diazepines?
A5: Photolysis of tetrazolo[1,5-a]pyridines or their 2-azidopyridine tautomers generates reactive 1,3-diazacyclohepta-1,2,4,6-tetraene intermediates. These intermediates can be trapped by alcohols to yield 2-alkoxy-1H-1,3-diazepines. [, , , ]
Q5: Can tetrazolo[1,5-a]pyridines be used to prepare other heterocyclic compounds?
A6: Yes, they serve as versatile precursors for various heterocycles:* Pyrroles: Thermal rearrangement of specific derivatives, particularly 5-chlorotetrazolo[1,5-a]pyridines, leads to the formation of 1H- and 3H-3-cyanopyrroles. [] * Pyrazoles: Similar to pyrrole synthesis, specific this compound derivatives can undergo thermolysis to yield cyanopyrazoles. [] * Furazano[4,5-b]pyridine 1-oxides: Synthesized by thermolysis of appropriate 4-nitrotetrazolo[1,2-a]pyridines, likely through 2-azido-3-nitropyridine intermediates. []* Diazabicyclo[3.2.0]hepten-3-ones: Photolysis of tetrazolo[1,5-a]pyridines or 2-azidopyridines can yield these compounds, often via 2,3-dihydro-1H-1,3-diazepin-2-one intermediates. []
Q6: What are the applications of this compound derivatives in materials science?
A7: Incorporating this compound units into π-conjugated systems offers potential for tuning electronic properties. For example, bithiophene-substituted this compound exhibits promising semiconducting characteristics suitable for organic transistor applications. []
Q7: Are there catalytic applications for tetrazolo[1,5-a]pyridines?
A8: While not catalysts themselves, they serve as valuable building blocks. Notably, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) effectively utilizes tetrazolo[1,5-a]pyridines to prepare 1-(pyridin-2-yl)-1,2,3-triazole derivatives, often employing copper(I) acetate as a catalyst. [, ]
Q8: How is computational chemistry used to study tetrazolo[1,5-a]pyridines?
A9: Computational methods provide insights into their properties and reactivity:* Energy calculations: Ab initio calculations help determine relative stabilities of different tautomers and reaction intermediates. [, ]* Transition state analysis: Exploring reaction pathways and identifying intermediates, such as those involved in ring-contraction mechanisms of arylnitrenes. []* NMR prediction: DFT calculations, including solvent effects, accurately predict 1H, 13C, and 15N NMR chemical shifts, aiding structural elucidation and understanding alkylation regioselectivity. []
Q9: How do substituents affect the reactivity of tetrazolo[1,5-a]pyridines?
A10: Substituents significantly influence reactivity:* Electron-withdrawing groups: Can stabilize the tetrazole tautomer and influence the regioselectivity of reactions like N-alkylation. [, , ]* Halogen substituents: Their position and nature affect the tetrazole-azide equilibrium. []* Cyano groups: Introduce additional reaction pathways, enabling the formation of ketenimines alongside diazacycloheptatetraenes upon photolysis. []
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